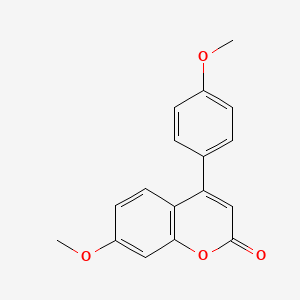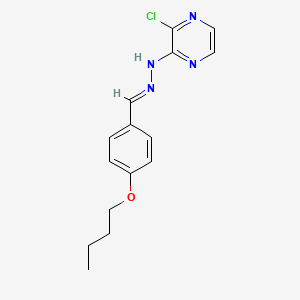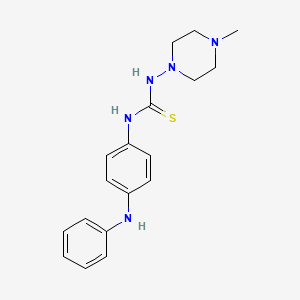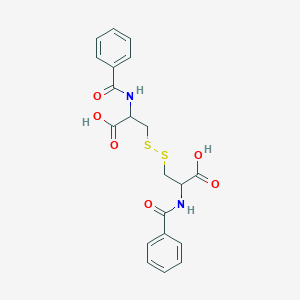
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as tangeretin, is a flavonoid compound found in citrus fruits. It has been studied for its potential health benefits, including anti-cancer, anti-inflammatory, and neuroprotective effects. In
Wissenschaftliche Forschungsanwendungen
Tangeretin has been studied for its potential anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Tangeretin has also been found to inhibit the growth of cancer cells and to reduce the formation of tumors in animal studies.
In addition to its anti-cancer effects, 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been studied for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the production of inflammatory cytokines.
Tangeretin has also been studied for its neuroprotective effects. It has been found to protect against neurotoxicity in animal models of Alzheimer's disease and to improve cognitive function in animal studies.
Wirkmechanismus
The mechanism of action of 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is not fully understood. It is believed to exert its anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells. Tangeretin may also inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Tangeretin's anti-inflammatory effects may be due to its ability to inhibit the production of inflammatory cytokines and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Tangeretin's neuroprotective effects may be due to its ability to reduce oxidative stress and to inhibit the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Tangeretin has been found to modulate several signaling pathways involved in cancer, inflammation, and neurodegeneration. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell proliferation and differentiation. Tangeretin has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Tangeretin has several advantages for lab experiments. It is a natural compound that can be easily synthesized from hesperidin, a readily available source. Tangeretin has also been found to have low toxicity and to be well-tolerated in animal studies.
However, 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Tangeretin's low bioavailability may also limit its effectiveness in vivo.
Zukünftige Richtungen
For research on 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one include the development of analogs with improved solubility and bioavailability, as well as the investigation of its effects on other signaling pathways.
Synthesemethoden
Tangeretin can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. Hesperidin can be hydrolyzed to hesperetin, which can then be demethylated to form 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one.
Eigenschaften
IUPAC Name |
7-methoxy-4-(4-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-17(18)21-16-9-13(20-2)7-8-14(15)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZQQVEYPSHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)

![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)

![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)

![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)

![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)